5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an indole ring, and a hydroxy-substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with an indole derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Indole Derivatives: Compounds containing the indole ring, such as indole-3-acetic acid.
Oxane Derivatives: Compounds containing the oxane ring, such as 1,4-dioxane.
Uniqueness
The uniqueness of 5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
406463-50-1 |
---|---|
Molecular Formula |
C19H21NO3S2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-[4-[(2S,4S)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3/t12-,19-/m0/s1 |
InChI Key |
MQLADKMVHOOVET-BUXKBTBVSA-N |
Isomeric SMILES |
C[C@H]1C[C@@](CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O |
Canonical SMILES |
CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O |
Origin of Product |
United States |
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